5,6-difluoro-2-hydrazino-1H-benzimidazole
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Overview
Description
5,6-Difluoro-2-hydrazinyl-1H-benzo[d]imidazole is a chemical compound with the molecular formula C7H6F2N4. It is a derivative of benzimidazole, characterized by the presence of two fluorine atoms at the 5 and 6 positions and a hydrazinyl group at the 2 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Difluoro-2-hydrazinyl-1H-benzo[d]imidazole typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzimidazole derivative.
Fluorination: Introduction of fluorine atoms at the 5 and 6 positions can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Hydrazinylation: The hydrazinyl group is introduced at the 2 position using hydrazine or its derivatives under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
5,6-Difluoro-2-hydrazinyl-1H-benzo[d]imidazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced hydrazinyl derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
5,6-Difluoro-2-hydrazinyl-1H-benzo[d]imidazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: The compound is used in the development of advanced materials with unique electronic properties.
Biological Research: It is used as a probe to study enzyme mechanisms and interactions.
Industrial Applications: The compound is explored for its use in the synthesis of other complex molecules and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5,6-Difluoro-2-hydrazinyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
5,6-Difluoro-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde: Similar in structure but with a methyl group and carbaldehyde functional group.
2-Hydrazinyl-1H-benzo[d]imidazole: Lacks the fluorine atoms but has a similar hydrazinyl group.
Uniqueness
5,6-Difluoro-2-hydrazinyl-1H-benzo[d]imidazole is unique due to the presence of both fluorine atoms and the hydrazinyl group, which confer distinct chemical properties and biological activities. This combination enhances its potential as a versatile compound in various applications .
Properties
IUPAC Name |
(5,6-difluoro-1H-benzimidazol-2-yl)hydrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N4/c8-3-1-5-6(2-4(3)9)12-7(11-5)13-10/h1-2H,10H2,(H2,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGLFXIGMBGSFIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)F)N=C(N2)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175727-16-9 |
Source
|
Record name | 5,6-difluoro-2-hydrazinyl-1H-1,3-benzodiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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